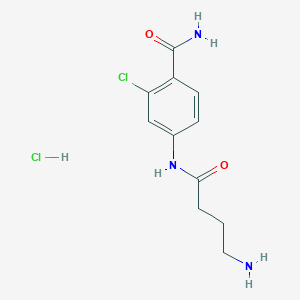

4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride

Descripción

Historical Context and Development

The development of 4-(4-aminobutanamido)-2-chlorobenzamide hydrochloride emerged from the broader historical progression of benzamide chemistry, which has its roots in early pharmaceutical research of the twentieth century. The chlorobenzamide class of compounds gained prominence through extensive research into their biological activities, particularly their interactions with various enzymatic systems. Historical research into compounds such as N-(2-aminoethyl)-4-chlorobenzamide, also known as Ro 16-6491, established the foundation for understanding how chlorine substitution patterns affect the biological and chemical properties of benzamide derivatives. The synthesis of extended chain derivatives, such as the aminobutanamido variant, represents a more recent advancement in medicinal chemistry, reflecting the ongoing efforts to optimize the pharmacological properties of benzamide compounds.

The progression from simple chlorobenzamides to more complex derivatives like this compound illustrates the systematic approach taken by researchers to enhance molecular properties through structural modification. Early work with compounds such as 2-chlorobenzamide (Chemical Abstracts Service number 609-66-5) provided the fundamental understanding of chlorine's electronic effects on the benzamide nucleus. Subsequently, researchers explored various substitution patterns, including the incorporation of amino groups at different positions, as demonstrated by compounds like 2-amino-4-chlorobenzamide and 4-amino-2-chlorobenzamide. The development of extended chain derivatives represents the latest evolution in this chemical lineage, incorporating longer aliphatic chains to potentially enhance binding affinity and selectivity for specific biological targets.

Chemical Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular structure. The complete International Union of Pure and Applied Chemistry name, 4-[(4-aminobutanoyl)amino]-2-chlorobenzamide hydrochloride, precisely describes the substitution pattern on the benzene ring and the nature of the pendant chain. The compound possesses the Chemical Abstracts Service registry number 1354959-92-4, which uniquely identifies this specific salt form within chemical databases and literature. The molecular weight of 292.16 grams per mole includes the contribution of the hydrochloride salt, distinguishing it from the free base form, which has a molecular weight of 255.7 grams per mole.

The International Chemical Identifier string 1S/C11H14ClN3O.ClH/c12-9-6-7(3-4-8(9)11(14)17)15-10(16)2-1-5-13;/h3-4,6H,1-2,5,13H2,(H2,14,17)(H,15,16);1H provides a standardized representation of the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key, JEGFNZHSFRQDPT-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the International Chemical Identifier string, facilitating database searches and cross-referencing. The Simplified Molecular Input Line Entry System notation captures the structural features in a linear format, enabling computational analysis and structural database queries. These identification systems collectively ensure unambiguous communication about this compound across different scientific disciplines and databases.

Structural Positioning within Chlorobenzamide Derivatives

This compound occupies a distinctive position within the chlorobenzamide family due to its specific substitution pattern and extended aliphatic chain. The compound features chlorine substitution at the 2-position of the benzamide ring, which places it in the ortho-chlorobenzamide subclass, distinguished from para-chloro derivatives by different electronic and steric properties. The 4-position bears the aminobutanamido substituent, creating a unique substitution pattern that differentiates it from simpler derivatives such as 4-amino-2-chlorobenzamide, which lacks the extended chain functionality. This positioning creates distinct electronic effects due to the electron-withdrawing nature of the chlorine atom in proximity to the amide carbonyl group.

The structural relationship between this compound and other chlorobenzamide derivatives can be systematically analyzed through comparison of their substitution patterns. While 2-amino-4-chlorobenzamide features amino substitution at the 2-position and chlorine at the 4-position, the target compound reverses this pattern and incorporates an extended aminobutyl chain. The compound 2-amino-N-(4-aminobutyl)-4-chlorobenzamide represents a structural analog with amino substitution at the 2-position rather than the extended chain substitution, highlighting the importance of substitution positioning in determining molecular properties. The hydrochloride salt formation enhances the compound's positioning within pharmaceutical applications, as the salt form typically exhibits improved solubility and stability characteristics compared to the free base forms of related compounds.

| Compound | CAS Number | Molecular Weight | Substitution Pattern | Key Structural Features |

|---|---|---|---|---|

| 4-(4-Aminobutanamido)-2-chlorobenzamide HCl | 1354959-92-4 | 292.16 | 2-Cl, 4-aminobutanamido | Extended chain, salt form |

| 4-Amino-2-chlorobenzamide | 211374-81-1 | 170.60 | 2-Cl, 4-amino | Simple amino substitution |

| 2-Amino-4-chlorobenzamide | 5900-59-4 | 170.60 | 4-Cl, 2-amino | Reversed substitution pattern |

| 2-Amino-N-(4-aminobutyl)-4-chlorobenzamide | - | 241.72 | 4-Cl, 2-amino, N-aminobutyl | Chain on amide nitrogen |

The structural positioning of this compound within the broader context of benzamide derivatives reveals its unique characteristics as a hybrid structure. The compound combines the electronic properties of ortho-chlorobenzamides with the extended chain functionality found in more complex pharmaceutical intermediates. This positioning provides opportunities for diverse chemical modifications and potential applications in medicinal chemistry research, where the extended aminobutyl chain may serve as a handle for further derivatization or as a pharmacophore element for biological activity modulation.

Propiedades

IUPAC Name |

4-(4-aminobutanoylamino)-2-chlorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2.ClH/c12-9-6-7(3-4-8(9)11(14)17)15-10(16)2-1-5-13;/h3-4,6H,1-2,5,13H2,(H2,14,17)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGFNZHSFRQDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCN)Cl)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2-Amino-5-chlorobenzamide Intermediate

A critical precursor is 2-amino-5-chlorobenzamide, prepared via a two-step synthesis as described in patent CN101575301A:

Step 1: Chlorination of Methyl Anthranilate

- Reagents: Methyl anthranilate, sodium hypochlorite solution (NaOCl), glacial acetic acid.

- Solvents: Organic solvent (e.g., chloroform) and water mixture.

- Conditions: Temperature maintained below -5°C, reaction time ~30 minutes.

- Process: The methyl anthranilate is chlorinated at the 5-position under controlled low temperature to yield methyl 2-amino-5-chlorobenzoate.

Step 2: Ammonolysis to 2-Amino-5-chlorobenzamide

- Reagents: 2-amino-5-chlorobenzoic acid methyl ester and aqueous ammonia (25-28%).

- Conditions: Autoclave reaction at 50-200°C under 2-4 MPa pressure for 12 hours.

- Workup: After reaction, solvent and water are removed, crystals dissolved in dichloromethane, treated with activated carbon, stirred at 70-80°C for 1 hour, then filtered to obtain the product.

- Yield: Above 85%, with low toxicity reagents and recyclable solvents.

This method is noted for its simplicity, high efficiency, environmental friendliness, and economic viability.

Preparation of p-Aminobenzamidine Hydrochloride Intermediate

Another relevant intermediate, p-aminobenzamidine hydrochloride, can be synthesized as per patent CN105330568A:

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| A | Paranitrobenzaldehyde + oxammonium hydrochloride (catalyst: FeCl3, AlCl3, or ZnCl2) in organic solvent (DMF or DMA) at 95-105°C for 2-10 h | p-nitrophenyl nitrile | |

| B1 | p-nitrophenyl nitrile + sodium methylate in methanol or similar solvent at 50-60°C for 4-48 h | Intermediate | |

| B2 | Addition of ammonium salt (NH4Cl, NH4SO4, etc.) at 15-25°C for 4-48 h | p-nitrophenyl carbonamidine | |

| C | Reaction with chloroformic acid ester under alkaline conditions at low temperature (0.5-5 h) | p-nitrophenyl carbonamidine imido group formic acid ester | |

| D | Reduction with activated iron or zinc powder in mixed alcohol/water solvents (molar ratio 3-5:1 reductant to ester) | p-aminobenzamidine imido group formic acid ester | |

| E | Reaction with HCl in organic solvent (acetone preferred) for 0.1-1 h | p-aminobenzamidine hydrochloride |

- Step A yield ~69%.

- Process is simple, easy to control, and suitable for industrial scale.

- Raw materials are cost-effective and readily available.

- The method involves careful catalyst and temperature control to optimize yield and minimize side reactions.

Coupling to Form 4-(4-Aminobutanamido)-2-chlorobenzamide Hydrochloride

While direct literature on the exact preparation of this compound is limited, the following general approach is inferred from amide bond formation principles and related benzamide syntheses:

- Starting materials: 2-amino-5-chlorobenzamide (or 2-chlorobenzamide derivative) and 4-aminobutanoic acid or its activated derivative (e.g., acid chloride or ester).

- Coupling agents: Carbodiimides (e.g., EDC, DCC), or acid chlorides formed by reaction with thionyl chloride or oxalyl chloride.

- Reaction conditions: Typically carried out in anhydrous organic solvents (e.g., dichloromethane, DMF) under inert atmosphere, with base (e.g., triethylamine) to neutralize HCl formed.

- Purification: Crystallization or precipitation of the hydrochloride salt by treatment with HCl in organic solvents (acetone, ethanol).

- Data Table: Summary of Key Preparation Steps

| Step | Target Compound | Starting Material(s) | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-amino-5-chlorobenzoate | Methyl anthranilate | NaOCl, glacial acetic acid, chloroform/water, < -5°C, 30 min | >85 | Low toxicity, recyclable solvents |

| 2 | 2-Amino-5-chlorobenzamide | Methyl 2-amino-5-chlorobenzoate | NH3 (25-28%), 50-200°C, 2-4 MPa, 12 h | >85 | Autoclave reaction, activated carbon purification |

| 3 | p-Nitrophenyl nitrile | Paranitrobenzaldehyde | Oxammonium hydrochloride, FeCl3, DMF, 95-105°C, 4 h | ~69 | Catalyst and temp optimized |

| 4 | p-Nitrophenyl carbonamidine | p-Nitrophenyl nitrile | Sodium methylate, ammonium salt, MeOH, 15-60°C, 4-48 h | Not specified | Two-stage reaction |

| 5 | p-Aminobenzamidine hydrochloride | p-Nitrophenyl carbonamidine ester | Reduction (Fe/Zn), acidification with HCl | Not specified | Industrially feasible |

| 6 | This compound | 2-Amino-5-chlorobenzamide + 4-aminobutanoic acid derivative | Coupling agents (EDC/DCC), organic solvent, base, HCl salt formation | Not specified | Standard peptide coupling |

The chlorination of methyl anthranilate under low temperature with sodium hypochlorite and acetic acid is a mild and efficient method, avoiding toxic chlorination reagents like sulfur dichloride or thionyl chloride, which are hazardous and expensive.

The ammonolysis step in a pressurized autoclave ensures high conversion to the amide with minimal side reactions and good crystallinity, facilitating purification.

The nitrile-to-amidine conversion route with oxammonium hydrochloride and subsequent ammonium salt reaction provides a versatile pathway to aminobenzamidine derivatives, with well-controlled reaction parameters to optimize yield and purity.

Use of activated iron or zinc powder as reductants in the amidine ester reduction step is cost-effective and environmentally benign compared to other reducing agents.

The final hydrochloride salt formation improves compound stability and solubility, aiding in isolation and storage.

The preparation of this compound involves multi-step synthesis starting from readily available aromatic precursors. The key steps include selective chlorination of anthranilate derivatives, ammonolysis to form chlorobenzamide intermediates, and subsequent amide bond formation with 4-aminobutanoic acid derivatives. Alternative routes through aminobenzamidine intermediates are also feasible. The described methods emphasize operational simplicity, high yields (typically above 85% for key steps), and environmentally friendly reagents and solvents. These features make the processes suitable for industrial-scale production with economic and ecological advantages.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino and amide groups can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following chemical structure and properties:

- Molecular Formula : C10H13ClN3O2

- Molecular Weight : Approximately 292.1617 g/mol

- Functional Groups : Amide, amino, and chloro groups attached to a benzamide core.

These structural features enable the compound to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Chemistry

4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various reactions, including:

- N-acylation

- Amidation

- Halogenation

These reactions facilitate the development of new compounds with tailored properties for specific applications in research and industry.

Biology

In biological contexts, this compound is utilized to study enzyme interactions and protein modifications. The amide and amino groups can form hydrogen bonds with proteins, influencing their activity. Some notable applications include:

- Enzyme Inhibition Studies : Investigating how the compound interacts with specific enzymes can provide insights into its potential therapeutic effects.

- Cellular Mechanism Exploration : Understanding how the compound affects cellular processes can lead to discoveries in cancer research and other disease mechanisms.

Medicinal Chemistry

The compound's potential in medicinal chemistry is significant due to its ability to modulate biological pathways. Research indicates that compounds within the benzamide class often exhibit pharmacological activities, such as:

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| N-acylation | Formation of new amides | Synthesis of derivatives |

| Amidation | Reaction with amines | Enhanced biological activity |

| Halogenation | Introduction of halogen substituents | Modified reactivity |

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Enzyme Interaction | In vitro assays on enzyme inhibition | Significant inhibition observed |

| Cancer Cell Lines | Treatment of DLD1 human colon cancer cells | Reduced tumor growth |

| Neuroprotection | Assessment in neurodegenerative models | Potential protective effects |

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of this compound with HSET (KIFC1) using high-throughput screening methods. The results indicated micromolar inhibition, suggesting potential as a therapeutic agent in cancer treatment .

- Cancer Research Application : In a series of experiments on DLD1 human colon cancer cell lines, treatment with the compound resulted in increased multipolarity of mitotic spindles, indicating its role as an effective inhibitor of cell division .

- Neuroprotective Effects : Research exploring the neuroprotective properties of benzamide derivatives highlighted the potential of this compound to mitigate neuronal damage in models of neurodegeneration .

Mecanismo De Acción

The mechanism of action of 4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. The amide and amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound belongs to a class of N-((4-substituted-phenyl)carbamothioyl)benzamide derivatives , where substituents significantly influence physical properties. Key comparisons include:

Table 1: Comparison of 2-Chlorobenzamide Derivatives

Key Observations:

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR)

- NH Protons: Broad singlets at 10.10–12.58 ppm (amide NH) are consistent across analogues .

- Aromatic Protons (ArH): Multiples in the 7.19–8.36 ppm range, influenced by electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups .

- Aliphatic Protons: Peaks at 2.42–4.60 ppm correspond to CH₂ or CH₃ groups in side chains .

Infrared (IR) Spectroscopy

- Amide C=O Stretch: ~1650–1680 cm⁻¹.

- Cl Absorption: ~550–600 cm⁻¹ .

Actividad Biológica

4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H13ClN4O

- IUPAC Name : this compound

- CAS Number : Not specified in the sources.

The mechanism of action for this compound is not extensively documented in the literature. However, similar compounds often interact with specific biological targets, including enzymes and receptors, influencing various biochemical pathways. The presence of the amino group and the chlorobenzamide structure suggests potential interactions with protein targets involved in cellular signaling and regulation.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Some studies suggest that benzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating significant antiproliferative effects .

- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .

Table 1: Biological Activity Data

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | Not specified | This study |

| Related Benzamide Derivative | Anticancer | 1.30 | |

| HDAC Inhibitor (FNA) | Antitumor | 95.48 |

Case Study: Anticancer Potential

A study focused on a related benzamide compound revealed its ability to inhibit solid tumor cell growth effectively. The compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting that structural analogs may share similar anticancer properties . The mechanism involved promoting apoptosis and G2/M phase arrest, highlighting the potential for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzamide structure can significantly influence potency and selectivity against specific targets. For example, altering substituents on the aromatic ring or modifying the amide linkage can enhance or diminish inhibitory effects on cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-aminobutanamido)-2-chlorobenzamide hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 2-chlorobenzamide derivatives as a core. Introduce the 4-aminobutanamido group via coupling reactions (e.g., EDC/HOBt-mediated amidation) between 4-aminobutanoic acid and 2-chlorobenzamide .

- Step 2 : Optimize reaction conditions by varying solvents (e.g., DMF, THF), temperature (40–60°C), and stoichiometry. Monitor progress via TLC or HPLC .

- Step 3 : Hydrochloride salt formation can be achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) under reflux .

- Key Considerations : Purity of intermediates is critical; use column chromatography or recrystallization for purification.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.3–8.0 ppm, amine protons at δ 8.8 ppm) and amide carbonyl signals (δ ~165–170 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 296.1) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs) .

- Key Findings : Chlorobenzamide derivatives are prone to hydrolysis at acidic pH, releasing 2-chlorobenzamide as a degradation product .

Advanced Research Questions

Q. How can computational modeling predict degradation kinetics and metabolite formation?

- Methodology :

- Kinetic Modeling : Use first-order rate equations to predict degradation half-life (e.g., t₁/₂ = ln(2)/k, where k is the rate constant derived from experimental data) .

- Software Tools : Gaussian or COSMO-RS for simulating hydrolysis pathways and identifying reactive intermediates .

- Data Contradictions : Computational models may overestimate degradation rates compared to experimental results due to unaccounted steric effects or solvent interactions .

Q. What strategies are effective for resolving crystal polymorphism in chlorobenzamide derivatives?

- Approach :

- Crystallization Screening : Test solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate polymorphs.

- Characterization : Use X-ray diffraction (SC-XRD) and DSC to differentiate polymorphs. For example, Form I (monoclinic) vs. Form II (orthorhombic) .

Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?

- Design :

- Analog Synthesis : Modify the 4-aminobutanamido side chain (e.g., alkylation, fluorination) or the chlorobenzamide core (e.g., substituent position) .

- Bioassays : Screen analogs for receptor binding (e.g., kinase inhibition) or antimicrobial activity (MIC assays against S. aureus or E. coli) .

- Insight : Bulky substituents on the amide group may enhance target selectivity but reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.